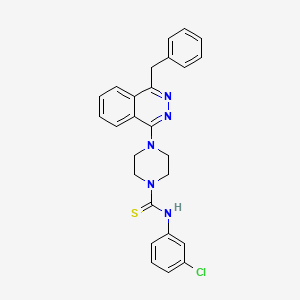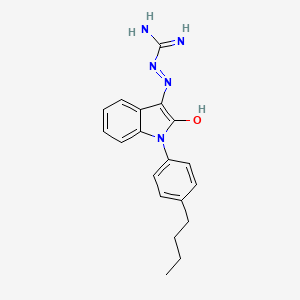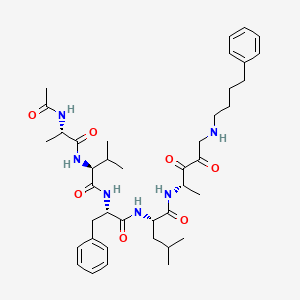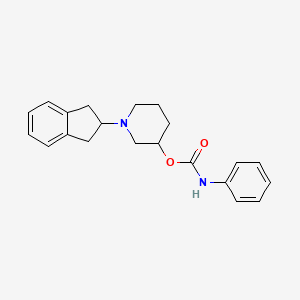
BChE-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BChE-IN-7 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine. Butyrylcholinesterase plays a significant role in the nervous system and is involved in various physiological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using industrial-grade reagents, and employing advanced purification techniques. The production process must also adhere to regulatory standards to ensure the safety and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
BChE-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of this compound.
Aplicaciones Científicas De Investigación
BChE-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of butyrylcholinesterase and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of butyrylcholinesterase in biological systems.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting butyrylcholinesterase activity.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting butyrylcholinesterase.
Mecanismo De Acción
BChE-IN-7 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing its substrates. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the nervous system. The molecular targets and pathways involved in this mechanism include the active site of butyrylcholinesterase and the cholinergic neurotransmission pathway.
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A reversible inhibitor of acetylcholinesterase and butyrylcholinesterase used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, also used for Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.
Uniqueness of BChE-IN-7
This compound is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific roles of butyrylcholinesterase in various physiological and pathological processes. Its selective inhibition profile also makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to non-selective inhibitors.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl] N-phenylcarbamate |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-18-9-2-1-3-10-18)25-20-11-6-12-23(15-20)19-13-16-7-4-5-8-17(16)14-19/h1-5,7-10,19-20H,6,11-15H2,(H,22,24) |
Clave InChI |
ISMYNYFEVMBAEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)OC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)


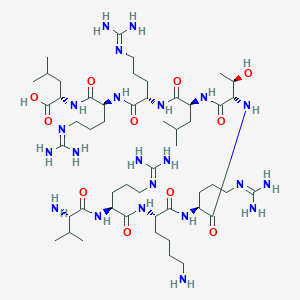

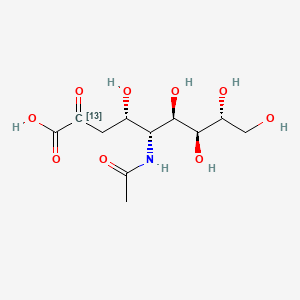
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
pyrimidine-2,4-dione](/img/structure/B12398270.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

